

Structural Profiling Guide: 2-(4-Bromo-2-hydroxyphenyl)acetamide[1]

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Compound of Interest

Compound Name: 2-(4-Bromo-2-hydroxyphenyl)acetamide

Cat. No.: B8259507

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Executive Summary & Molecular Context

The Molecule: **2-(4-Bromo-2-hydroxyphenyl)acetamide** is a bifunctionalized phenylacetamide.[1] Its crystal packing is governed by a competition between:

- Strong Hydrogen Bonding: The amide group () and the ortho-hydroxyl group ().[1]
- Halogen Bonding: The para-bromo substituent, which introduces significant polarizability and potential -hole interactions ().[1]

The Challenge: The ortho-hydroxyl group typically locks the side chain into a planar conformation via an intramolecular hydrogen bond (

motif), drastically altering solubility and melting point compared to its para-hydroxy isomers (e.g., paracetamol isomers).[1] Accurate structural resolution is required to confirm this conformation and predict solid-state stability.[1]

Comparative Analysis of Characterization Methods

This section compares the performance of the three primary structural analysis workflows.

Performance Matrix: SC-XRD vs. PXRD vs. CSP[1][2]

Feature	SC-XRD (Single Crystal)	PXRD (Powder + Rietveld)	CSP (Computational)
Primary Output	3D Atomic Coordinates ()	Unit Cell & Phase Purity	Theoretical Energy Minima
Resolution	Atomic (< 0.8 Å)	Bulk Average	N/A (Model based)
Sample Req.	Single crystal (>50 m)	Polycrystalline powder (~10 mg)	Molecular Structure File
Time to Result	24–48 Hours (growing crystals)	< 1 Hour (data collection)	Days (CPU dependent)
H-Atom Location	Experimental (Difference Fourier)	Constrained/Inferred	Calculated
"Product" Score	Gold Standard (10/10)	Screening Tool (6/10)	Predictive Support (4/10)

Detailed Technical Comparison

Option A: Single Crystal X-Ray Diffraction (The Gold Standard)[1][2]

- Mechanism: Diffraction of a monochromatic X-ray beam by a stationary, ordered lattice.
- Why it is superior for this molecule: The ortho-hydroxyl group creates a subtle intramolecular hydrogen bond () that creates a pseudo-ring structure.[1] SC-XRD is the only method capable of experimentally verifying the bond lengths and angles of this interaction with sufficient precision (Å esd) to confirm the

motif.[1]

- Limitation: The 4-bromo substituent increases lipophilicity, often leading to rapid precipitation rather than slow crystal growth.

Option B: PXRD + Rietveld Refinement (The Alternative)[1]

- Mechanism: Analysis of diffraction rings from randomly oriented crystallites.[3][4]
- Utility: Best for identifying polymorphs. If the 4-bromo derivative crystallizes in multiple forms (e.g., needle vs. plate), PXRD can rapidly distinguish them without growing large crystals.
- Deficiency: Cannot resolve the specific torsion angles of the flexible acetamide side chain without a rigid starting model.

Option C: Computational Structure Prediction (DFT)

- Mechanism: Quantum mechanical energy minimization (e.g., B3LYP/6-31G*).
- Utility: Predicts the "Gas Phase" geometry.
- Critical Insight: Literature on 2-(4-hydroxyphenyl)acetamide shows that DFT often predicts an inward amide orientation, while the crystal structure shows an outward orientation due to intermolecular packing forces.[1] Relying solely on CSP is dangerous for this class of molecules.

Structural Analog Comparison (Data Benchmarking)

To validate your experimental data, compare your results against these established analogs. The "Heavy Atom Effect" of the Bromine should result in a predictable density increase compared to the Chloro- and Hydroxy- analogs.[1]

Property	Target: 4-Bromo-2-OH	Analog A: 4-Chloro-2-OH	Analog B: 4-Hydroxy (Isomer)
Space Group	Predicted:[1] or		
Density ()	> 1.75 g/cm ³	~ 1.45 g/cm ³	1.35 g/cm ³
Packing Motif	Herringbone (Br Br contacts)	Bilayers (Cl Cl contacts)	H-Bonded Sheets
Intramolecular H-Bond	Yes (ring)	Yes (ring)	No (Sterically impossible)
Melting Point	High (>160°C)	Moderate (~145°C)	High (169°C)



Analytic Insight: If your refined density is below 1.70 g/cm³, suspect solvent inclusion (solvate formation) or incorrect space group assignment.

Experimental Protocols

Protocol A: Crystal Growth (Solvent Layering Method)

Objective: Grow single crystals suitable for SC-XRD despite the halogenated lipophilicity.[1]

- Dissolution: Dissolve 20 mg of **2-(4-Bromo-2-hydroxyphenyl)acetamide** in 2 mL of THF (Tetrahydrofuran). The 2-OH group ensures good solubility in ethers.[1]
- Filtration: Pass through a 0.45

m PTFE syringe filter into a narrow NMR tube.

- Layering: Carefully layer 3 mL of n-Hexane on top of the THF solution. Do not mix.
- Incubation: Seal with parafilm and store at 4°C in a vibration-free environment.
- Observation: Brominated aromatics often crystallize as prisms at the interface after 48–72 hours.

Protocol B: Data Collection & Refinement (SC-XRD)

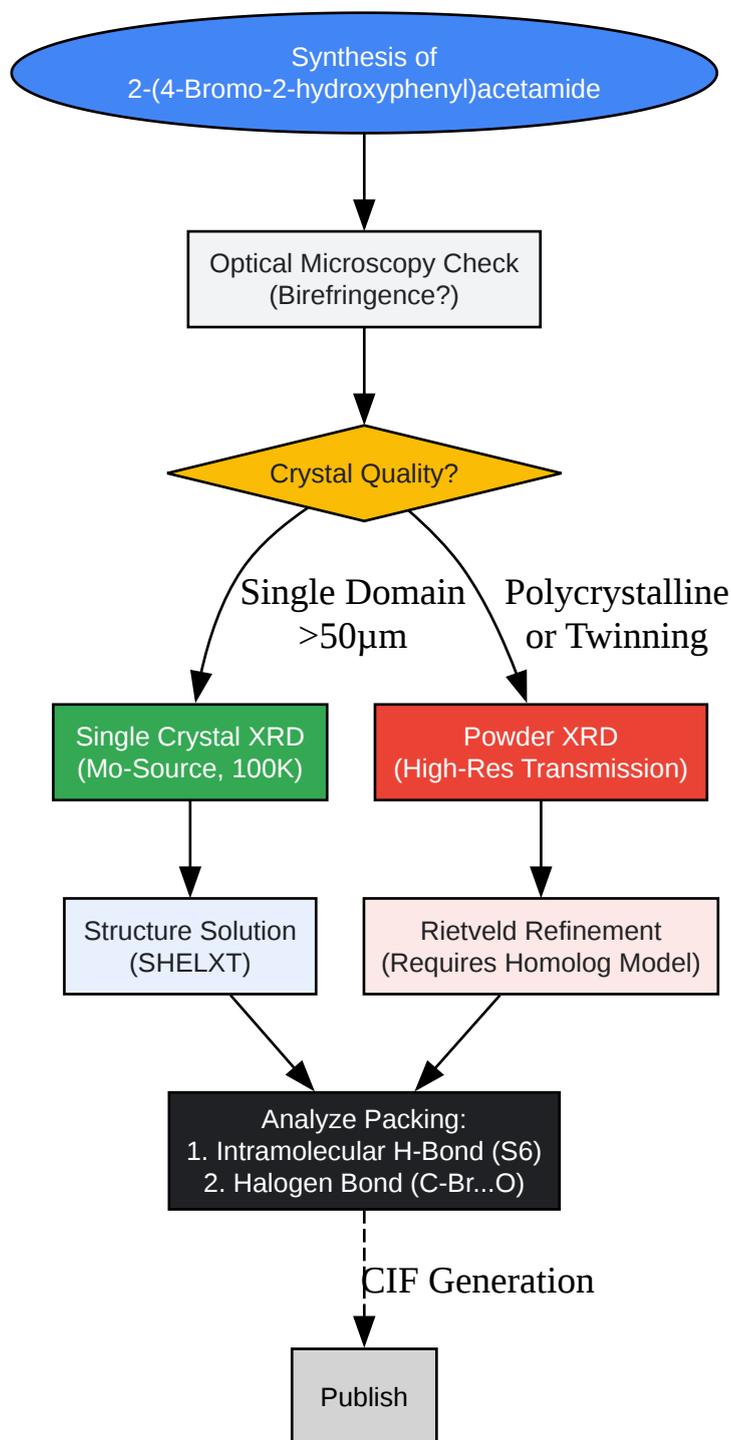
Objective: Solve the phase problem and refine the structure.

- Mounting: Select a crystal (mm) and mount on a Kapton loop using perfluoropolyether oil.
- Collection: Collect data at 100 K (Cryostream) to reduce thermal motion of the terminal amide group. Use Mo-K radiation (Å) to minimize absorption by Bromine (compared to Cu-source).[1]
- Absorption Correction: Apply Multi-scan or Gaussian correction (Critical due to Br absorption coefficient mm).[1]
- Solution: Use Direct Methods (SHELXT) to locate the heavy Bromine atom first.
- Refinement:
 - Refine against all reflections (SHELXL).[1]
 - Locate Amide H-atoms in the difference map.[1]

- Constraint Warning: Do not constrain the torsion angle of the acetamide group; allow it to refine freely to determine if the intramolecular H-bond exists.

Visualization of Characterization Workflow

The following diagram outlines the decision logic for characterizing this pharmaceutical intermediate.



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Caption: Workflow for structural determination. SC-XRD is the preferred path for de novo resolution of the flexible amide side-chain conformation.[1]

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